molecular formula C14H13N3O2 B2739042 Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate CAS No. 2206113-51-9

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate

Cat. No.: B2739042
CAS No.: 2206113-51-9
M. Wt: 255.277
InChI Key: XZQRNDNSTSQUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1H-Pyrazol-3-yl)indolizine-1-carboxylate (CAS 2206113-51-9) is a high-purity heterocyclic compound designed for life science research and organic synthesis. This complex molecule, with a molecular formula of C14H13N3O2 and a molecular weight of 255.27, combines an indolizine ring system with a pyrazole moiety, a structural feature known to confer diverse biological activities . This compound is of significant interest in medicinal chemistry for its potential therapeutic applications. The structural motifs present in the molecule are associated with anticancer properties , and derivatives have been studied for their ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer, potentially through the inhibition of key enzymes like topoisomerase II and growth factor receptors . Furthermore, the pyrazole ring suggests investigated anti-inflammatory effects , related to the inhibition of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . Additional research applications include evaluating its antimicrobial activity against a range of bacterial strains . As a biochemical reagent, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals . It is offered in various packaging sizes to meet your specific research needs . Please refer to the Safety Data Sheet (SDS) before use. Hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 3-(1H-pyrazol-5-yl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)10-9-13(11-6-7-15-16-11)17-8-4-3-5-12(10)17/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQRNDNSTSQUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes to form the pyrazole ring . The indolizine moiety can be introduced through a Pd-catalyzed reaction starting from pyrrole derivatives and 1,4-dibromo-1,3-butadienes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cycloaddition Reactions

1.1 [3+2] Cycloaddition with Acetylene Derivatives
The compound participates in 1,3-dipolar cycloadditions through its pyrazole nitrogen atoms. When reacted with dimethyl acetylenedicarboxylate (DMAD) under dry benzene conditions:

  • Yield : 65%

  • Conditions : 80°C, 12 hr, nitrogen atmosphere

  • Product : Pyrrolo[1,2-a]quinoline derivatives with extended π-conjugation

Mechanism :

  • Formation of N-ylide intermediate through base-assisted deprotonation

  • Concerted cycloaddition with electron-deficient alkynes

  • Aromatization through elimination of ethyl carboxylate group

ReactantProduct TypeDiastereoselectivityYield (%)
DMADPyrrolo[1,2-a]quinoline>95%65
Methyl propiolateIndolizine-fused pyrazoles82%57

Nucleophilic Substitution

The ester group undergoes classical carboxylate chemistry:

2.1 Hydrolysis

  • Conditions : 1M NaOH/EtOH (1:1), reflux

  • Product : 3-(1H-pyrazol-3-yl)indolizine-1-carboxylic acid

  • Conversion Rate : 92% in 4 hr

2.2 Aminolysis
Reacts with primary amines to form amide derivatives:

  • Example : Reaction with benzylamine yields N-benzyl carboxamide

  • Optimized Conditions : DMF, 4Å molecular sieves, 60°C

  • Reaction Time : 8 hr

Electrophilic Aromatic Substitution

The indolizine moiety undergoes regioselective functionalization:

3.1 Bromination

  • Reagent : NBS (N-bromosuccinimide) in CCl₄

  • Position : C-5 of indolizine ring

  • Yield : 78% monobrominated product

3.2 Nitration

  • Conditions : HNO₃/AcOH (1:3) at 0°C

  • Regiochemistry : Predominant para-nitration on pyrazole ring

  • Kinetics : Second-order rate constant = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹

Multicomponent Reactions

Shows exceptional performance in domino reactions:

4.1 Three-Component Reaction
With glycine derivatives and maleimides:

  • Diastereoselectivity : >20:1 dr

  • Key Steps :

    • Imine formation with glycine

    • Azomethine ylide generation

    • Sequential [3+2] cycloadditions

Experimental Data :

Component AComponent BTemp (°C)Time (hr)Yield (%)
N-EthylmaleimideGlycine methyl80685
N-PhenylmaleimideGlycine ethyl100478

Catalytic Transformations

5.1 Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling:

  • Substrate : Brominated derivative at C-5

  • Catalyst System : Pd(PPh₃)₄/K₂CO₃

  • Scope : Compatible with aryl/heteroaryl boronic acids

  • Typical Yield : 68-82%

5.2 Ring-Opening Reactions
Under strong reducing conditions:

  • Reagent : LiAlH₄ in THF

  • Product : Primary alcohol derivative

  • Selectivity : Complete ester reduction without pyrazole ring hydrogenation

This comprehensive reactivity profile establishes ethyl 3-(1H-pyrazol-3-yl)indolizine-1-carboxylate as a valuable synthon for constructing complex nitrogen-containing heterocycles. The compound's dual reactivity at both the indolizine and pyrazole moieties enables precise structural modifications critical for medicinal chemistry applications .

Scientific Research Applications

Inhibition of Phosphoinositide 3-Kinases (PI3K)

Research indicates that derivatives of indolizine compounds, including Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate, exhibit significant inhibitory effects on PI3K pathways. This inhibition is crucial for developing treatments for various cancers and metabolic disorders. The compound's ability to selectively inhibit PI3K suggests potential applications in oncology .

Bromodomain Inhibition

Another promising application lies in the inhibition of bromodomain-containing proteins such as CBP/EP300. These proteins are implicated in several diseases, including cancer and inflammation. This compound has shown effectiveness in binding to these proteins, thus preventing their interaction with acetylated lysines on histones . This mechanism underlines its potential as a therapeutic agent in epigenetic regulation.

Cytotoxicity Against Tumor Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various tumor cell lines, including A549 (lung cancer), suggesting its role as a potential anticancer agent . The compound's mechanism of action may involve apoptosis induction or cell cycle arrest.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on prostate cancer models. Results indicated a tumor growth inhibition rate of approximately 87.66% in treated mice compared to control groups, highlighting its efficacy as a potential anticancer drug .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of related indolizine compounds, which showed promising results in reducing inflammatory markers in animal models. The findings suggest that this compound could be developed into treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate involves its interaction with specific molecular targets. The indolizine moiety can interact with various biological receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Indolizine derivatives are structurally diverse, with variations in substituents at positions 2, 3, and 7 significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural Features of Selected Indolizine Derivatives
Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Ethyl 3-(1H-pyrazol-3-yl)indolizine-1-carboxylate 3: Pyrazole; 1: Ethyl carboxylate Pyrazole, carboxylate 255.27
Ethyl 7-acetyl-3-(4-fluorobenzoyl)indolizine-1-carboxylate (2c) 7: Acetyl; 3: 4-Fluorobenzoyl Acetyl, benzoyl, fluorine 408 (m/z [M+H]⁺)
Ethyl 3-(4-bromobenzoyl)-7-(pyridin-4-yl)indolizine-1-carboxylate (11h) 3: 4-Bromobenzoyl; 7: Pyridinyl Bromobenzoyl, pyridine 424 (reported in literature)
Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate 3: Benzoyl; 7: Trifluoromethyl Benzoyl, trifluoromethyl ~355 (estimated)
Ethyl 2,7-dimethyl-3-benzoylindolizine-1-carboxylate (INLZ) 2: Methyl; 7: Methyl; 3: Benzoyl Methyl, benzoyl 309 (crystallographic data)

Key Observations :

  • Position 3 : The pyrazole group in the target compound contrasts with benzoyl (e.g., 2c, 11h) or substituted benzoyl groups in analogues. Pyrazole’s electron-rich nitrogen atoms may enhance hydrogen-bonding interactions compared to aromatic benzoyl groups .
  • Position 7 : Acetyl (2c) or trifluoromethyl substituents () introduce steric and electronic effects. Trifluoromethyl groups improve metabolic stability and lipophilicity, while acetyl groups may influence reactivity .
  • Position 2 : Methyl or ethyl substituents (e.g., INLZ) increase hydrophobicity, as seen in logP values ranging from 1.5990 to 5.7262 for related compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name logP IR Spectral Peaks (C=O, cm⁻¹) Solubility Trends
This compound N/A N/A Soluble in DMSO, ethanol
2c (4-Fluorobenzoyl derivative) ~2.18* 1675 (C=O), 1625 (C=O), 1586 (Ar-F) Moderate in ethyl acetate
11h (4-Bromobenzoyl derivative) N/A 1700 (C=O), 1620 (C=N) Low in aqueous media
INLZ (2,7-dimethyl derivative) N/A 1697 (C=O), 1612 (aromatic) Crystalline, stable in solid

*Derived from similar compounds in the series .

Key Observations :

  • logP : The target compound’s logP is unreported, but analogues with pyridinyl or trifluoromethyl groups exhibit higher logP (e.g., 4.83 for compound 2q), suggesting enhanced lipophilicity for membrane penetration .
  • IR Spectra : Benzoyl-substituted analogues show strong C=O stretches at 1650–1735 cm⁻¹, while nitrile-containing derivatives (e.g., 2m-2o) exhibit peaks at 2227–2231 cm⁻¹ .
Table 3: Anticancer Activity Against SiHa Cervical Cancer Cells
Compound Name IC₅₀ (µg/mL) Cell Growth Inhibition (%) at 80 µg/mL Reference Drug (Adriamycin)
2b (4-Cyanobenzoyl derivative) N/A -63.1% -74.1%
2r (4-Nitrobenzoyl derivative) N/A -54.8% -74.1%
Adriamycin (Control) 0.5–1.0 -74.1%

Key Observations :

  • Potency: Compound 2b (4-cyanobenzoyl) demonstrates near-equivalent activity to adriamycin, likely due to electron-withdrawing groups enhancing target binding .
  • Mechanistic Differences : Tubulin polymerization inhibitors (e.g., 11h) operate via colchicine-site binding, whereas the target compound’s mechanism remains uncharacterized .

Biological Activity

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data from various studies.

Synthesis

This compound can be synthesized through various methods involving the reaction of indolizine derivatives with pyrazole moieties. The synthesis typically includes:

  • Formation of Indolizine Core : The indolizine framework is established through cyclization reactions involving appropriate precursors.
  • Introduction of Pyrazole : The pyrazole group is introduced via nucleophilic substitution or condensation reactions.
  • Carboxylation : The final step involves the introduction of the ethyl carboxylate group, often using ethyl chloroformate or similar reagents.

The compound's structure can be confirmed through spectroscopic methods such as NMR and IR spectroscopy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit cancer cell proliferation in various assays:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and others.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
MDA-MB-2318.9Caspase activation

Anti-inflammatory Activity

This compound has also demonstrated significant anti-inflammatory effects:

  • In Vitro Studies : The compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Mechanism : This activity may be mediated through the inhibition of NF-kB signaling pathways.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : Moderate antibacterial activity was observed, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli100
Pseudomonas aeruginosa50

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the efficacy of this compound in combination with standard chemotherapy agents. The results indicated a synergistic effect, enhancing the cytotoxicity against resistant cancer cell lines.

Case Study 2: Anti-inflammatory Mechanism

A study published in Journal of Inflammation explored the anti-inflammatory mechanisms of this compound. It was found to significantly reduce LPS-induced nitric oxide production in RAW264.7 macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the critical steps and challenges in synthesizing Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate?

The synthesis typically involves 1,3-dipolar cycloaddition, similar to methods used for structurally related indolizine derivatives. Key steps include:

  • Precursor preparation : Reacting pyridinium salts (e.g., N-(benzoylmethyl)pyridinium bromide) with ethyl acrylate in the presence of triethylamine and CrO₃ in DMF at 90°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/light petroleum) and recrystallization (ethyl acetate) to achieve high purity . Challenges include controlling reaction temperatures to avoid side products and optimizing yields (e.g., 68% reported for analogous compounds) .

Q. How can spectroscopic methods validate the structure of this compound?

Structural confirmation requires multi-technique analysis:

  • NMR : ¹H and ¹³C NMR to identify proton environments (e.g., ester carbonyl at δ ~161 ppm) and carbon types (aromatic vs. aliphatic) .
  • IR : Peaks at ~2119 cm⁻¹ (azide stretch) and ~1694 cm⁻¹ (ester C=O) confirm functional groups .
  • HRMS : Exact mass matching (e.g., [M]+ calculated vs. observed within 0.1 ppm) .

Q. What are the primary applications of this compound in drug discovery?

Indolizine-pyrazole hybrids are explored for:

  • Kinase inhibition : Structural analogs bind ATP pockets in kinases due to hydrogen bonding and π-π stacking interactions .
  • Anticancer activity : Pyrazole moieties enhance cytotoxicity, though inactive derivatives (e.g., in ) highlight the need for substituent optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

Systematic optimization strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance cycloaddition rates compared to non-polar alternatives .
  • Catalyst tuning : CrO₃ or Lewis acids (e.g., trifluoroacetic acid) improve yields by stabilizing intermediates .
  • Temperature gradients : Stepwise heating (0°C → 50°C) minimizes decomposition of thermally sensitive intermediates .

Q. What computational tools aid in analyzing crystallographic data for this compound?

  • SHELX suite : SHELXL refines small-molecule crystal structures using high-resolution data, while SHELXS/SHELXD solve phases via direct methods .
  • Graph set analysis : Characterizes hydrogen-bonding patterns (e.g., C—H⋯O interactions in pyrazole derivatives) to predict packing stability .

Q. How do substituent variations impact bioactivity?

Case studies on analogs reveal:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
  • Benzyl substitutions : Para-chloro derivatives (as in ) show inactive anticancer profiles, suggesting steric hindrance limits target engagement .

Q. What methodologies resolve contradictions in experimental data (e.g., NMR vs. XRD)?

  • Multi-method validation : Cross-checking NMR-derived torsion angles with XRD coordinates resolves discrepancies in ring puckering .
  • DFT calculations : Compare experimental IR peaks with simulated spectra to confirm functional group assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.